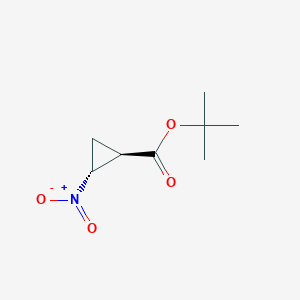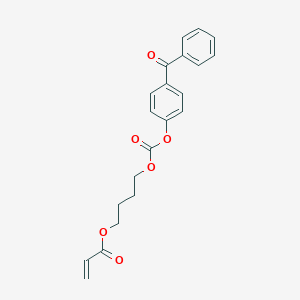
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester
Overview
Description
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is an organic compound that features a benzodioxole ring system substituted with a nitrobenzoyl group and an acetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The acetic acid moiety can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Reduction: Formation of 6-(4-Aminobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester.
Hydrolysis: Formation of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of nitrobenzoyl derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester would depend on its specific application. In medicinal chemistry, the nitro group could undergo bioreduction to form reactive intermediates that interact with biological targets. The benzodioxole ring system may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl Chloride: Used in the synthesis of various nitrobenzoyl derivatives.
1,3-Benzodioxole: A core structure in many bioactive compounds.
Methyl 4-Nitrobenzoate: A related ester with similar reactivity.
Uniqueness
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is unique due to the combination of its benzodioxole ring system and nitrobenzoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[6-(4-nitrobenzoyl)-1,3-benzodioxol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-23-16(19)7-11-6-14-15(25-9-24-14)8-13(11)17(20)10-2-4-12(5-3-10)18(21)22/h2-6,8H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIMYQGVNXSMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328047 | |
| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197369-14-5 | |
| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)



![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenz[a]anthracene](/img/structure/B135107.png)








